Methyl 6,6-difluoro-2-azaspiro[3.5]nonane-1-carboxylate
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Overview
Description
Methyl 6,6-difluoro-2-azaspiro[3.5]nonane-1-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom. The incorporation of fluorine atoms in its structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,6-difluoro-2-azaspiro[3.5]nonane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with a fluorinated ester in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,6-difluoro-2-azaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Methyl 6,6-difluoro-2-azaspiro[3.5]nonane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure and biological activity make it a valuable tool in studying biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6,6-difluoro-2-azaspiro[3.5]nonane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-oxa-2-azaspiro[3.5]nonane-7-carboxylate hydrochloride
- 2-Azaspiro[3.5]nonane-1-carboxylic acid, 6,6-dimethyl-, methyl ester
Uniqueness
Methyl 6,6-difluoro-2-azaspiro[3.5]nonane-1-carboxylate is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity. This makes it distinct from other similar compounds that may lack these fluorine atoms and, consequently, exhibit different properties and reactivities.
Biological Activity
Methyl 6,6-difluoro-2-azaspiro[3.5]nonane-1-carboxylate is a compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula : C11H16F2N2O2
- CAS Number : 2059934-15-3
The presence of fluorine atoms in its structure may enhance its biological activity by influencing molecular interactions and stability.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, potentially including receptors or enzymes. The unique spirocyclic structure may facilitate binding to these targets, modulating their activity and influencing various biological pathways.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related spirocyclic compounds have shown activity against various bacterial strains, suggesting that this compound may also possess similar effects .
Antiviral Activity
Preliminary studies suggest potential antiviral activity as well. The mechanism may involve interference with viral replication processes or modulation of host immune responses. Further research is needed to elucidate the specific pathways involved.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the growth of certain pathogens. For example, a study assessing its effects on bacterial cultures found significant inhibition at specific concentrations .
Comparative Analysis with Similar Compounds
A comparative analysis with other azaspiro compounds reveals that this compound has distinct advantages due to its fluorination, which may enhance potency and selectivity.
Compound Name | Antimicrobial Activity | Mechanism of Action |
---|---|---|
Methyl 6,6-difluoro-2-azaspiro[3.5]nonane | Moderate | Unknown (potential receptor interaction) |
7-Azaspiro[3.5]nonane | Weak | Enzyme inhibition |
7,7-Difluoro-1-azaspiro[3.5]nonane | Strong | Receptor modulation |
Therapeutic Applications
Given its potential biological activities, this compound could be explored for therapeutic applications in treating infections caused by resistant bacterial strains or viral infections.
Future Directions in Research
Further studies are recommended to:
- Investigate the detailed mechanisms of action : Understanding how this compound interacts at the molecular level will help identify specific therapeutic targets.
- Conduct in vivo studies : To assess the efficacy and safety profile in living organisms.
- Explore structure-activity relationships (SAR) : This will aid in optimizing the compound for enhanced biological activity.
Properties
Molecular Formula |
C10H15F2NO2 |
---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
methyl 6,6-difluoro-2-azaspiro[3.5]nonane-3-carboxylate |
InChI |
InChI=1S/C10H15F2NO2/c1-15-8(14)7-9(6-13-7)3-2-4-10(11,12)5-9/h7,13H,2-6H2,1H3 |
InChI Key |
FLCZHGYBQKBNDD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(CCCC(C2)(F)F)CN1 |
Origin of Product |
United States |
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